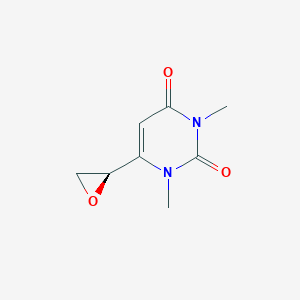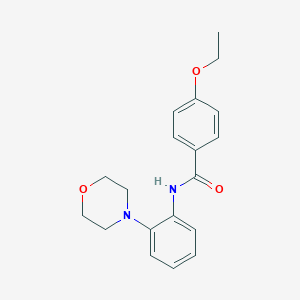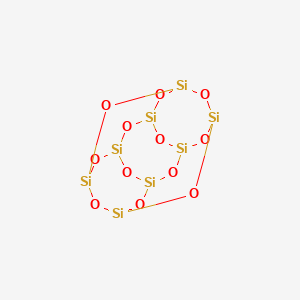![molecular formula C19H15ClN2O2S B238437 N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in scientific research. It was first synthesized in 2008 by a team of researchers at the University of Manchester, UK, and has since been used in a wide range of studies.
Mécanisme D'action
The mechanism of action of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is thought to involve the inhibition of a protein called casein kinase 2 (CK2). CK2 is a serine/threonine kinase that is involved in a range of cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is thought to disrupt these cellular processes, leading to the inhibition of cancer cell growth.
Effets Biochimiques Et Physiologiques
In addition to its effects on cancer cells, N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several other kinases, including protein kinase C and glycogen synthase kinase 3. It has also been shown to modulate the activity of a range of transcription factors, including NF-κB and AP-1.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without the confounding effects of off-target effects. However, one limitation of using N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CK2 in some experiments.
Orientations Futures
There are several future directions for research on N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more potent CK2 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the effects of CK2 inhibition in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the use of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other cancer treatments is an area of active research, with the potential to enhance the effectiveness of these treatments.
Méthodes De Synthèse
The synthesis of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid derivative, which is then reacted with 2-thiophenecarboxamide to form N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide.
Applications De Recherche Scientifique
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propriétés
Nom du produit |
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Formule moléculaire |
C19H15ClN2O2S |
Poids moléculaire |
370.9 g/mol |
Nom IUPAC |
N-[3-[(3-chloro-4-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-7-8-13(10-16(12)20)18(23)21-14-4-2-5-15(11-14)22-19(24)17-6-3-9-25-17/h2-11H,1H3,(H,21,23)(H,22,24) |
Clé InChI |
KIOVCDBWFNUUOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl |
SMILES canonique |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)


![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![4-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238408.png)


![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![N-(3-{[(2-chlorophenoxy)acetyl]amino}phenyl)-2-methylpropanamide](/img/structure/B238431.png)
![3,5-dimethoxy-N-[(3-methylpyridin-2-yl)carbamothioyl]benzamide](/img/structure/B238442.png)